molecular formula C10H9NS2 B1348511 3-Methyl-4-phenylthiazole-2(3H)-thione CAS No. 21402-19-7

3-Methyl-4-phenylthiazole-2(3H)-thione

Cat. No. B1348511
CAS RN: 21402-19-7
M. Wt: 207.3 g/mol
InChI Key: YGZDFPNBMUHUON-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylthiazole-2(3H)-thione is a heterocyclic compound with a thiazole ring. Thiazoles are known for their diverse pharmaceutical applications, and derivatives of this scaffold exhibit a wide range of biological activities. These include antioxidant, analgesic, antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic properties .

Scientific Research Applications

Structural and Physicochemical Characterization

  • Intramolecular Proton Migration : A study on a novel crystalline compound related to 3-Methyl-4-phenylthiazole-2(3H)-thione demonstrated the occurrence of thiol⇔thione tautomerism via single-proton intramigration. The thione tautomer structure was confirmed by X-ray crystal measurement and supported by DFT optimization, highlighting the molecule's structural dynamics and its implications for reactivity and stability (Aouad et al., 2018).

  • Synthesis and Antimicrobial Properties : Another research focused on the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives, showing antimicrobial activities. This study lays the groundwork for understanding the structure-activity relationships that govern the biological properties of such molecules (Łukasz Popiołek et al., 2011).

  • Molecular Docking Investigations : The structural, spectroscopic, and electronic properties of a related triazole derivative were analyzed, including tautomeric energetic analysis and molecular docking, which sheds light on the compound's potential interactions with biological targets (Alaşalvar et al., 2021).

Potential Biological Applications

  • Cancer Cell Migration and Growth Inhibition : A study involving 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety showed significant cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines. This research highlights the potential of these compounds in cancer therapy, particularly in inhibiting cancer cell migration and growth in 3D cell cultures (Šermukšnytė et al., 2022).

  • Antioxidant Activity : Certain derivatives showed promise in combating oxidative stress induced by ethanol in mouse models, indicating potential therapeutic applications in protecting against oxidative damage (Aktay et al., 2005).

properties

IUPAC Name

3-methyl-4-phenyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-11-9(7-13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZDFPNBMUHUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334173
Record name 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenylthiazole-2(3H)-thione

CAS RN

21402-19-7
Record name 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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